REACTION_CXSMILES
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[CH3:1][CH2:2][CH:3](O)[CH2:4][CH2:5][CH2:6][CH2:7][CH3:8].N1C(Cl)=NC(Cl)=NC=1[Cl:12]>>[Cl:12][CH:3]([CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])[CH2:2][CH3:1]
|
Name
|
|
Quantity
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81 g
|
Type
|
reactant
|
Smiles
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CCC(CCCCC)O
|
Name
|
|
Quantity
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62.1 g
|
Type
|
reactant
|
Smiles
|
N1=C(Cl)N=C(Cl)N=C1Cl
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
|
CUSTOM
|
Details
|
The liquid reaction phase
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Type
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EXTRACTION
|
Details
|
after extraction with sodium hydroxide
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Name
|
|
Type
|
|
Smiles
|
ClC(CC)CCCCC
|
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |